

# impact of hemolysis and lipemia on fructosamine results

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## Compound of Interest

Compound Name: **Fructosamine**

Cat. No.: **B8680336**

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## Technical Support Center: Fructosamine Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of hemolysis and lipemia on **fructosamine** assay results. The information is tailored for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** How does hemolysis affect **fructosamine** test results?

Hemolysis can lead to erroneous **fructosamine** results.<sup>[1]</sup> The interference is primarily due to the release of hemoglobin and other intracellular components from red blood cells.<sup>[2]</sup> Hemoglobin can interfere with the spectrophotometric measurement, which is a common method for **fructosamine** assays that involve the reduction of nitroblue tetrazolium (NBT).<sup>[3]</sup> Specifically, hemoglobin has its own absorbance spectrum which can overlap with that of the reaction product, and components of the hemolysate can directly participate in the chemical reaction, leading to inaccurate readings.<sup>[2][4]</sup> The effect of hemolysis can be assay-dependent, with some studies reporting a factitious increase in **fructosamine** levels, while others indicate a decrease.<sup>[5][6]</sup> For instance, one study noted that hemoglobin concentrations greater than 1 g/L significantly disturbed the assay by strongly reducing NBT.<sup>[3]</sup> Another study observed that while some levels of hemolysis did not cause significant changes, higher levels of hemoglobin (>100 mg/dL) artificially decreased **fructosamine** levels in one assay type.<sup>[5]</sup>

**Q2:** What is the mechanism of lipemia interference in **fructosamine** assays?

Lipemia, the presence of excess lipids or fats in the blood, can negatively affect **fructosamine** results.<sup>[7]</sup> The primary mechanism of interference is light scattering caused by lipoprotein particles, which can lead to falsely increased absorbance readings in spectrophotometric assays.<sup>[4][8]</sup> This turbidity can interfere with methods that measure the transmission of light.<sup>[9]</sup> Additionally, a high concentration of lipids can cause a volume displacement effect, leading to a falsely decreased concentration of the analyte.<sup>[4][10]</sup> Some studies have shown that lipemia results in a decrease in the measured **fructosamine** concentration.<sup>[5]</sup>

Q3: Are there established thresholds for hemolysis and lipemia interference?

The interference thresholds for hemolysis and lipemia are often specific to the assay method and the analyzer used.<sup>[4][11]</sup> However, some general guidelines exist. For hemolysis, samples with moderate to marked hemolysis are often considered unsuitable for testing.<sup>[1]</sup> One study specified that hemoglobin concentrations above 1 g/L significantly disturbed the **fructosamine** assay.<sup>[3]</sup> For lipemia, grossly lipemic samples are generally not recommended for **fructosamine** analysis.<sup>[12]</sup> Some manufacturers provide specific limits; for example, one reagent manufacturer states no interference is found from hemoglobin up to 100 mg/dL and triglycerides up to 1,200 mg/dL.

## Troubleshooting Guides

Issue: Unexpectedly high or low **fructosamine** results in a batch of samples.

Possible Cause 1: Hemolysis in some samples.

- Identification: Visually inspect the serum or plasma. Hemolyzed samples will appear pink to red. Automated analyzers may also flag samples with a high hemolysis index (H-index).<sup>[10]</sup>
- Troubleshooting Steps:
  - Quantify the level of hemolysis if possible (e.g., using an H-index).
  - Consult the assay's package insert for the acceptable limit of hemolysis.
  - If the hemolysis level exceeds the recommended limit, the result is likely inaccurate.

- Request a new, properly collected sample. Proper phlebotomy technique is crucial to prevent in vitro hemolysis.[\[2\]](#)

Possible Cause 2: Lipemia in some samples.

- Identification: Visually inspect the serum or plasma. Lipemic samples will appear cloudy or milky. Automated analyzers can flag samples with a high lipemia index (L-index).[\[10\]](#)
- Troubleshooting Steps:
  - Quantify the level of lipemia if possible (e.g., using an L-index or measuring triglyceride concentration).
  - Refer to the assay's package insert for acceptable lipemia limits.
  - For moderately lipemic samples, ultracentrifugation can be used to separate the lipids from the serum/plasma. The clear infranatant can then be carefully collected and analyzed.[\[9\]](#) Note that this may not be suitable for all analytes.
  - If the sample is grossly lipemic and ultracentrifugation is not feasible or effective, request a new sample from the patient after an appropriate fasting period (e.g., 12 hours) to minimize post-prandial lipemia.[\[4\]](#)

## Data Presentation

Table 1: Impact of Hemolysis on **Fructosamine** Results (NBT-based Assay)

Hemoglobin Concentration	Observed Effect on Fructosamine	Reference
> 1 g/L	Significant disturbance, strong reduction of NBT	<a href="#">[3]</a>
Up to 100 mg/dL	No significant change	<a href="#">[5]</a>
> 100 mg/dL	Artificial decrease	<a href="#">[5]</a>
Not specified	Can be increased by up to 150%	<a href="#">[6]</a>

Table 2: Impact of Lipemia on **Fructosamine** Results

Lipemia Level (Triglyceride Concentration)	Observed Effect on Fructosamine	Reference
Not specified	Negative interference (decrease)	[7]
Grossly lipemic (qualitative flag $\geq 4+$ )	Results should not be reported	[12]
Up to 1,200 mg/dL	No interference (assay specific)	
4+ lipemia	20% reduction (assay specific)	[5]

## Experimental Protocols

### Protocol: Evaluation of Hemolysis Interference in **Fructosamine** Assays

- Sample Preparation:
  - Collect a pool of normal, non-hemolyzed serum or plasma.
  - Prepare a hemolysate by freezing and thawing a separate whole blood sample from the same pool to lyse the red blood cells.
  - Measure the hemoglobin concentration of the hemolysate.
- Spiking:
  - Create a series of samples with increasing concentrations of hemoglobin by adding known volumes of the hemolysate to aliquots of the normal serum/plasma pool.
  - Target hemoglobin concentrations could range from 25 mg/dL to 800 mg/dL or higher.[12]
  - Include a baseline sample with no added hemolysate.
- Analysis:

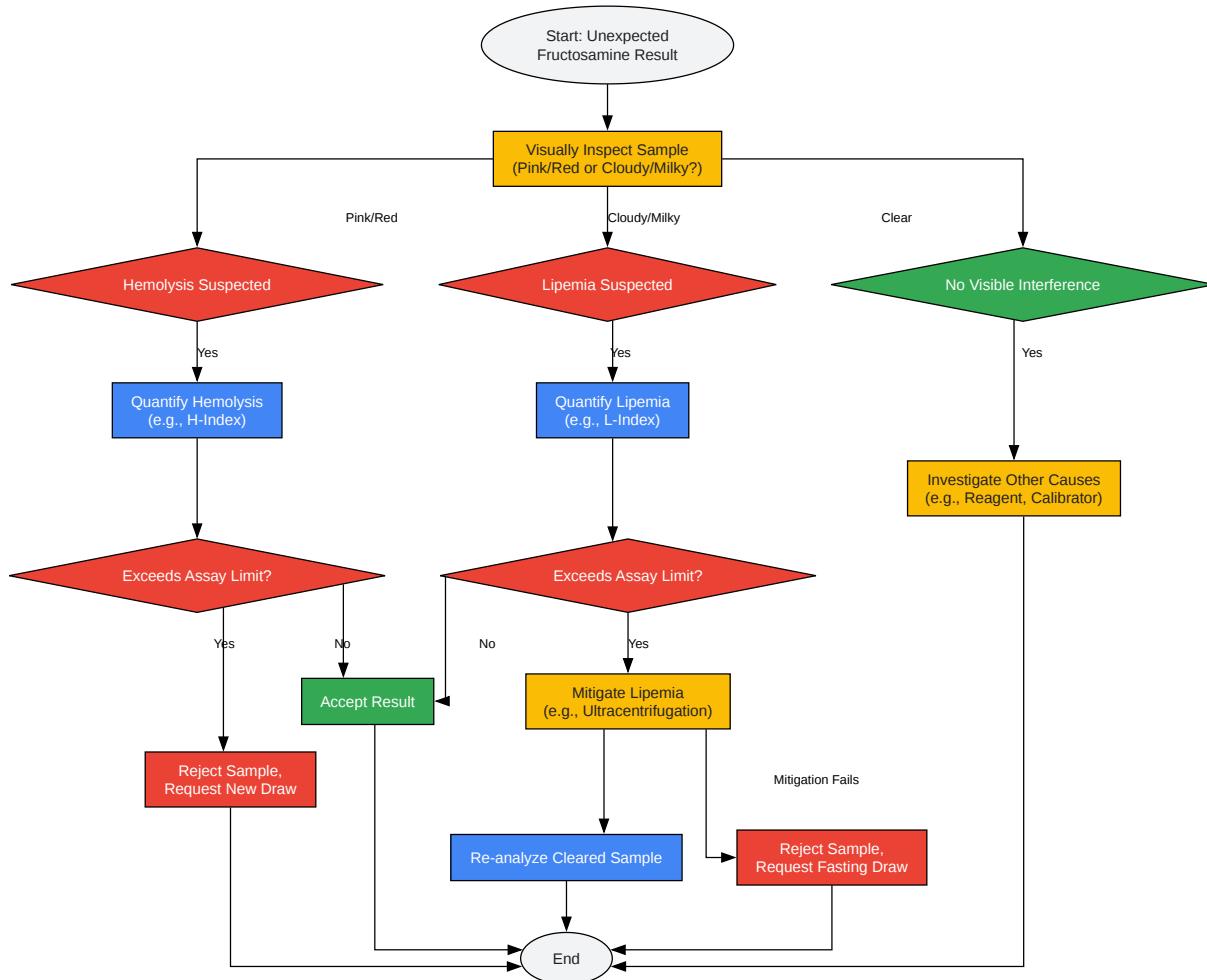
- Measure the **fructosamine** concentration in each of the spiked samples and the baseline sample using the assay in question.
- Perform each measurement in triplicate to ensure precision.
- Data Analysis:
  - Calculate the mean **fructosamine** concentration for each hemoglobin level.
  - Determine the percentage deviation of the **fructosamine** result at each hemoglobin level from the baseline (unspiked) sample.
  - The interference is considered significant if the deviation exceeds a predefined limit (e.g.,  $\pm 10\%$ ).

#### Protocol: Evaluation of Lipemia Interference in **Fructosamine** Assays

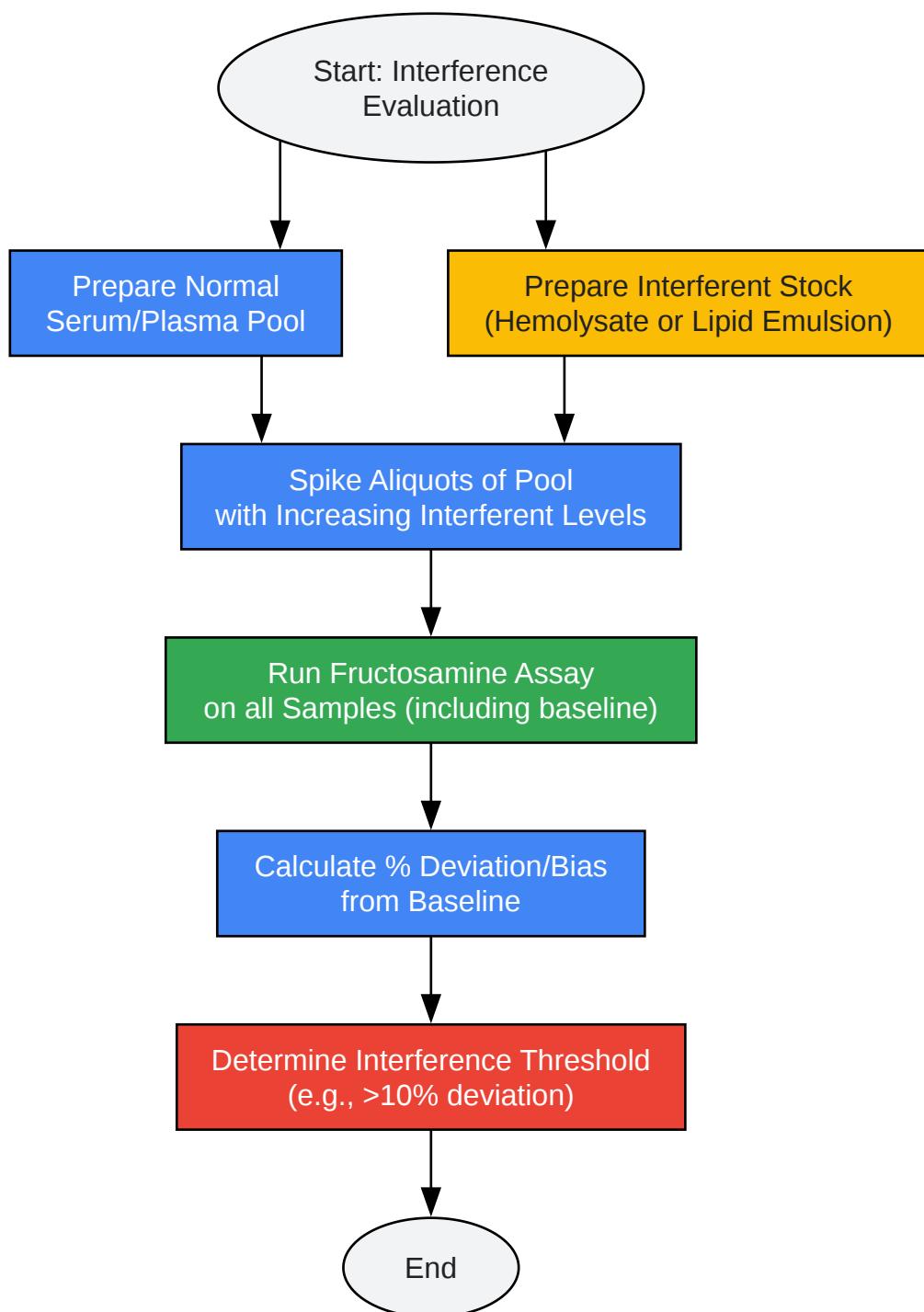
- Sample Preparation:
  - Collect a pool of normal, non-lipemic serum or plasma.
  - Use a commercial lipid emulsion (e.g., Intralipid®) as the source of interference.
- Spiking:
  - Prepare a series of samples with increasing lipid concentrations by adding known volumes of the lipid emulsion to aliquots of the normal serum/plasma pool.
  - Target triglyceride concentrations could range from 50 mg/dL to over 2000 mg/dL.[\[12\]](#)
  - Include a baseline sample with no added lipid emulsion.
- Analysis:
  - Measure the **fructosamine** concentration in each of the spiked samples and the baseline sample.
  - Perform each measurement in triplicate.

- Data Analysis:
  - Calculate the mean **fructosamine** concentration for each triglyceride level.
  - Determine the percentage bias from the baseline sample for each lipid concentration.
  - The interference is considered significant if the bias exceeds a predefined limit (e.g.,  $\pm 10\%$ ).

## Visualizations

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Caption: Troubleshooting workflow for unexpected **fructosamine** results.



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Caption: Experimental workflow for testing interference in **fructosamine** assays.

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